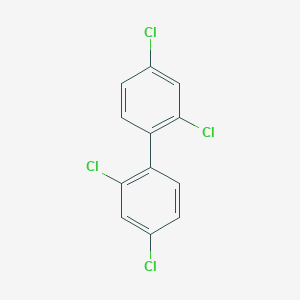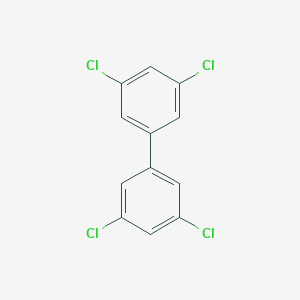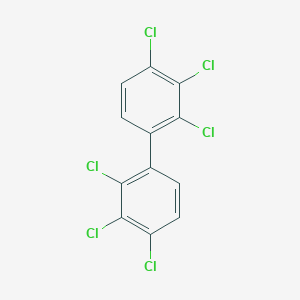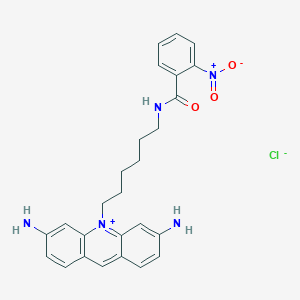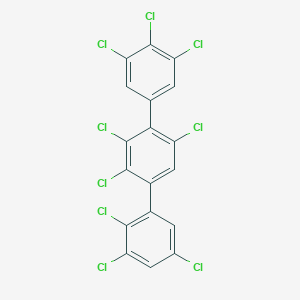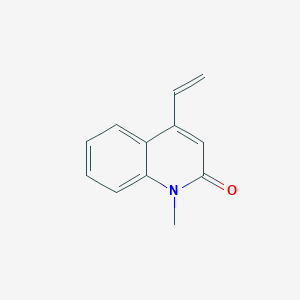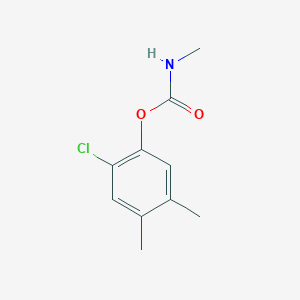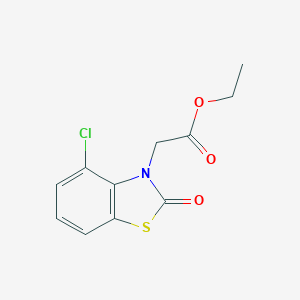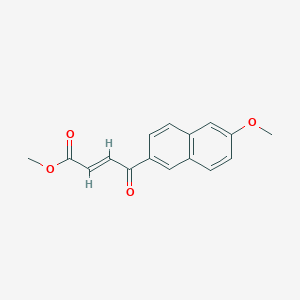
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate, also known as Menadione, is a synthetic analogue of vitamin K. It is commonly used in scientific research for its ability to induce oxidative stress and cell death in various cell types.
Wirkmechanismus
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate induces oxidative stress by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate generates ROS by inhibiting the electron transport chain in mitochondria, leading to the accumulation of electrons and the subsequent production of superoxide anions. The accumulation of superoxide anions can lead to the formation of other ROS, including hydrogen peroxide and hydroxyl radicals, which can cause cellular damage and induce cell death.
Biochemische Und Physiologische Effekte
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to induce the expression of genes involved in antioxidant defense, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate is a widely used tool in scientific research due to its ability to induce oxidative stress and cell death in various cell types. However, there are some limitations to its use. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be toxic to cells at high concentrations, making it important to carefully control the concentration used in experiments. In addition, Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be unstable in solution, making it important to prepare fresh solutions for each experiment.
Zukünftige Richtungen
There are many potential future directions for research involving Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate. One area of research is the development of Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate-based anti-cancer therapies. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been shown to be effective in inducing apoptosis in cancer cells, making it a potential anti-cancer agent. Another area of research is the study of the role of oxidative stress in various diseases. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has been used to study the role of oxidative stress in Alzheimer's disease, Parkinson's disease, and diabetes, and further research in this area could lead to new treatments for these diseases. Finally, there is potential for the development of Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate-based therapies for other conditions, such as inflammation and cardiovascular disease.
Synthesemethoden
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate can be synthesized through a multistep process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthoquinone, followed by the reaction of 2-naphthoquinone with methyl acetoacetate to form methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate is widely used in scientific research to induce oxidative stress and cell death in various cell types. It has been shown to be effective in inducing apoptosis in cancer cells, making it a potential anti-cancer agent. Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate has also been used to study the role of oxidative stress in various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
129120-00-9 |
|---|---|
Produktname |
Methyl (E)-4-(6-methoxy-2-naphthalenyl)-4-oxo-2-butenoate |
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
methyl (E)-4-(6-methoxynaphthalen-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-19-14-6-5-11-9-13(4-3-12(11)10-14)15(17)7-8-16(18)20-2/h3-10H,1-2H3/b8-7+ |
InChI-Schlüssel |
CCEWOEABHCOAEZ-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)OC |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)OC |
Synonyme |
methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid ester MMNOB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




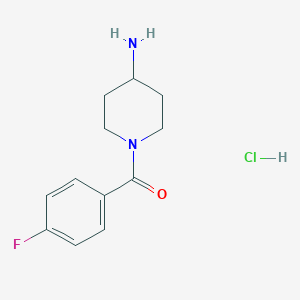
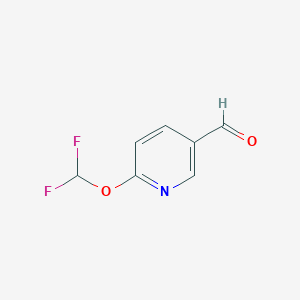
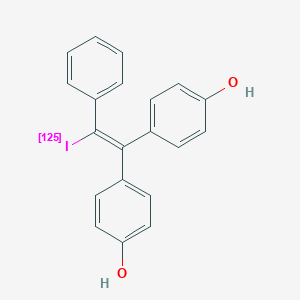
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
